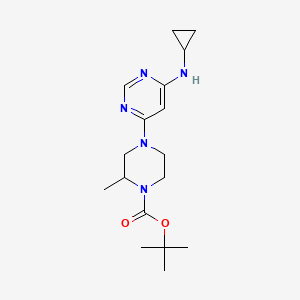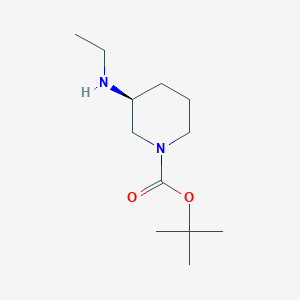![molecular formula C15H11ClFN3O3S2 B2382888 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 899944-36-6](/img/structure/B2382888.png)
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . It is not intended for human or veterinary use and is for research use only. The molecular formula is C18H18ClN3O3S2 and the molecular weight is 423.93.
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a novel scaffold that has been the subject of various pharmacological studies . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .Mechanism of Action
Target of Action
The primary target of this compound is similar to that of Benzthiazide , a thiazide diuretic . Thiazides primarily target the distal convoluted tubules in the kidneys .
Mode of Action
This compound, like other thiazides, inhibits Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys . This inhibition leads to an increase in the excretion of sodium and chloride ions, along with water from the body . Thiazides also cause loss of potassium and an increase in serum uric acid .
Biochemical Pathways
The inhibition of Na+/Cl- reabsorption leads to a decrease in the intravascular volume, which results in a reduction in the cardiac output and blood pressure . This is beneficial in the treatment of hypertension . Thiazides also cause vasodilation by activating calcium-activated potassium channels (large conductance) in vascular smooth muscles and inhibiting various carbonic anhydrases in vascular tissue .
Pharmacokinetics
They are metabolized in the liver and excreted primarily in the urine . These properties can impact the bioavailability of the drug, influencing its therapeutic efficacy and potential for side effects .
Result of Action
The primary result of the action of this compound is diuresis, leading to a decrease in blood pressure . This makes it potentially useful in the treatment of conditions like hypertension and edema . The loss of potassium can lead to hypokalemia, a condition that can have significant clinical implications .
Action Environment
Environmental factors such as diet (especially salt intake), hydration status, and concomitant medications can influence the action, efficacy, and stability of this compound . For instance, a high salt diet can counteract the diuretic and antihypertensive effects of the drug .
properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O3S2/c16-9-5-6-12-13(7-9)25(22,23)20-15(19-12)24-8-14(21)18-11-4-2-1-3-10(11)17/h1-7H,8H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHFIDMABBGTCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B2382806.png)
![2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2382808.png)

![1-(2,3-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2382810.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone](/img/structure/B2382812.png)
![2-[8-(5-Chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetamide](/img/structure/B2382813.png)
![N-(4-acetylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2382817.png)

![2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2382822.png)


![3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2382826.png)
